molecular formula C12H11F3N2 B11872882 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine

2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine

Cat. No.: B11872882
M. Wt: 240.22 g/mol
InChI Key: KCNXUEDTYZJRIS-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine is a quinoline derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. The presence of both methyl and trifluoromethyl groups on the quinoline ring imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base can yield the desired quinoline derivative . Additionally, Suzuki–Miyaura coupling reactions have been employed to introduce various substituents on the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity. The use of environmentally benign reagents and solvents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine exerts its effects involves interactions with molecular targets and pathways. For instance, it has been shown to inhibit microtubule polymerization, which is crucial for cell division. This mechanism is particularly relevant in its potential antitumor activity, where it disrupts the mitotic process in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine is unique due to the specific combination of methyl and trifluoromethyl groups on the quinoline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11F3N2

Molecular Weight

240.22 g/mol

IUPAC Name

2,3-dimethyl-6-(trifluoromethyl)quinolin-4-amine

InChI

InChI=1S/C12H11F3N2/c1-6-7(2)17-10-4-3-8(12(13,14)15)5-9(10)11(6)16/h3-5H,1-2H3,(H2,16,17)

InChI Key

KCNXUEDTYZJRIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=CC(=CC2=C1N)C(F)(F)F)C

Origin of Product

United States

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